![molecular formula C13H10N4O4S B13092929 6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine CAS No. 1027511-40-5](/img/structure/B13092929.png)
6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic system known for its versatility in drug design. The presence of a methylsulfonyl group and a nitrophenyl group further enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of the imidazo[1,2-a]pyrimidine core using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Addition of the methylsulfonyl group: The final step is the sulfonylation of the nitrophenyl-imidazo[1,2-a]pyrimidine intermediate using a sulfonylating agent like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both a nitrophenyl group and a methylsulfonyl group, which confer distinct pharmacological properties. The combination of these functional groups enhances its potential as a COX-2 inhibitor and its overall biological activity.
Propiedades
Número CAS |
1027511-40-5 |
|---|---|
Fórmula molecular |
C13H10N4O4S |
Peso molecular |
318.31 g/mol |
Nombre IUPAC |
6-(4-methylsulfonyl-2-nitrophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H10N4O4S/c1-22(20,21)10-2-3-11(12(6-10)17(18)19)9-7-15-13-14-4-5-16(13)8-9/h2-8H,1H3 |
Clave InChI |
APPLBNSYKRTKAP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)C2=CN3C=CN=C3N=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


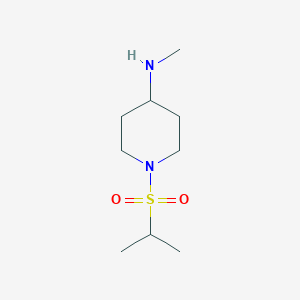
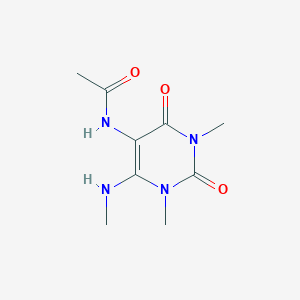
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
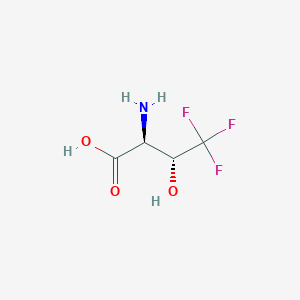
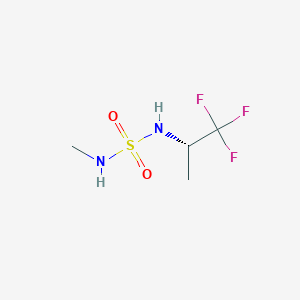
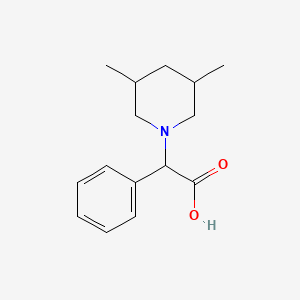

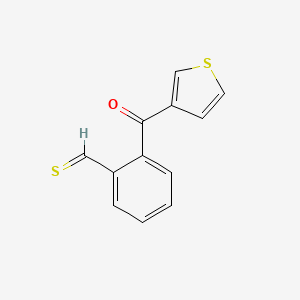
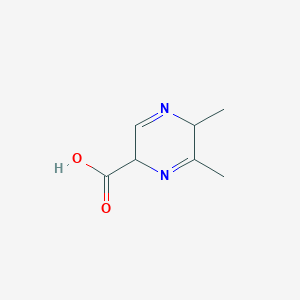
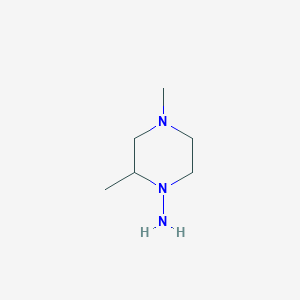
![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)

![5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13092920.png)
